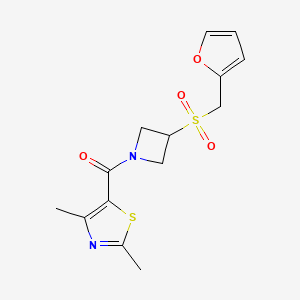
(2,4-Dimethylthiazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylthiazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, commonly known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various applications, including organic synthesis, drug discovery, and medicinal chemistry.
科学的研究の応用
Cell Viability Assays
MTT is widely employed to assess cell viability based on redox potential. Actively respiring cells convert the water-soluble MTT into an insoluble purple formazan. Researchers then solubilize the formazan and determine its concentration by measuring optical density. This assay provides valuable insights into cell health and metabolic activity .
Toxicity Testing
MTT assays are used to evaluate the toxicity of compounds or environmental factors. By measuring formazan production, researchers can assess the impact of different substances on cell viability. The assay’s sensitivity allows detection of subtle toxic effects .
Chemotherapy Sensitivity Testing
In cancer research, MTT assays help determine the efficacy of chemotherapeutic agents. By exposing cancer cells to various drugs, scientists can assess their impact on cell viability. Reduced formazan production indicates drug sensitivity, while resistance leads to higher cell survival .
Antiviral Screening
Researchers use MTT assays to screen potential antiviral compounds. By treating virus-infected cells with test substances, they can evaluate their ability to inhibit viral replication. Reduced formazan formation suggests antiviral activity .
Metabolic Studies
MTT staining provides a metabolic assessment of tissue damage. It complements conventional histological staining methods (such as hematoxylin-eosin staining) by revealing cellular activity and viability .
Drug Delivery Systems
MTT-based assays help evaluate drug delivery systems. Researchers incorporate MTT into nanoparticles or carriers to assess their impact on cell viability. This information guides the development of efficient drug delivery vehicles .
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-13(21-10(2)15-9)14(17)16-6-12(7-16)22(18,19)8-11-4-3-5-20-11/h3-5,12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJAQSVXTQQTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

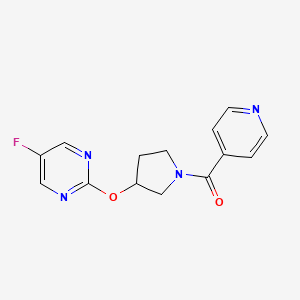
![3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)
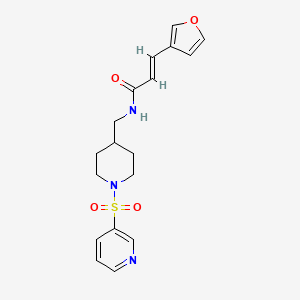
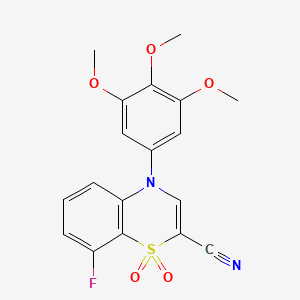
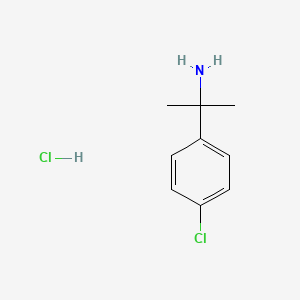
![4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2742062.png)
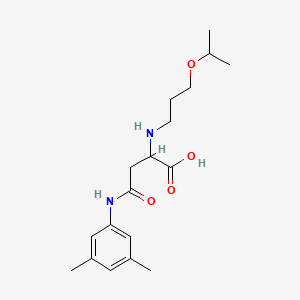
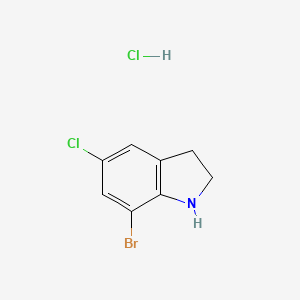
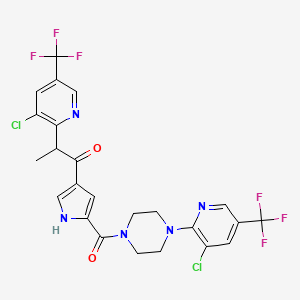
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742069.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2742070.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742071.png)
![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)